molecular formula C12H22O11 B13414105 4-O-alpha-D-Glucopyranosyl-D-fructofuranose

4-O-alpha-D-Glucopyranosyl-D-fructofuranose

Cat. No.: B13414105
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-VXWJIGGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-O-alpha-D-Glucopyranosyl-D-fructofuranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. The enzyme isomaltulose synthase converts the α-1,2 glycosidic linkage between glucose and fructose in sucrose into the α-1,6 glycosidic linkage in isomaltulose .

Industrial Production Methods

Industrial production of this compound involves the use of sucrose isomerase enzymes derived from microorganisms such as Erwinia rhapontici. The process typically includes fermentation, enzyme immobilization, and purification steps to obtain high-purity isomaltulose .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-D-fructofuranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form sugar alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions include acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-D-fructofuranose has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Sucrose (2-O-alpha-D-glucopyranosyl-D-fructose): Common table sugar with a rapid digestion rate.

    Trehalulose (1-O-alpha-D-glucopyranosyl-D-fructose): An isomer with similar properties but different glycosidic linkage.

    Turanose (3-O-alpha-D-glucopyranosyl-D-fructose): Another isomer with a different glycosidic linkage.

    Leucrose (5-O-alpha-D-glucopyranosyl-D-fructose): An isomer with a unique glycosidic linkage.

    Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): The compound .

Uniqueness

4-O-alpha-D-Glucopyranosyl-D-fructofuranose is unique due to its α-1,6 glycosidic linkage, which results in slower digestion and absorption, making it a suitable sugar alternative for individuals with metabolic disorders .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1

InChI Key

JCQLYHFGKNRPGE-VXWJIGGKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Origin of Product

United States

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